molecular formula C6H12O2 B3010644 3-Ethoxycyclobutan-1-ol CAS No. 59138-92-0

3-Ethoxycyclobutan-1-ol

Cat. No.: B3010644
CAS No.: 59138-92-0
M. Wt: 116.16
InChI Key: QZQDATNTJZMTMH-IZLXSQMJSA-N
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Description

3-Ethoxycyclobutan-1-ol is an organic compound with the molecular formula C6H12O2 It is a cyclobutane derivative where an ethoxy group is attached to the third carbon and a hydroxyl group is attached to the first carbon of the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethoxycyclobutan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ethoxycyclobutanone, which is subsequently reduced to this compound using a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous flow synthesis method. This method allows for the efficient and scalable production of the compound by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxycyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclobutanol derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-ethoxycyclobutanone or 3-ethoxycyclobutanal.

    Reduction: Formation of cyclobutanol derivatives.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

3-Ethoxycyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclobutane derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethoxycyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ethoxy group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: Lacks the ethoxy group, making it less lipophilic.

    3-Methoxycyclobutan-1-ol: Similar structure but with a methoxy group instead of an ethoxy group.

    3-Ethoxycyclopentan-1-ol: Contains a five-membered ring instead of a four-membered ring.

Uniqueness

3-Ethoxycyclobutan-1-ol is unique due to the presence of both an ethoxy and a hydroxyl group on a cyclobutane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-ethoxycyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-2-8-6-3-5(7)4-6/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQDATNTJZMTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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